ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate
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Overview
Description
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and an amido group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Amidation Reaction: The amido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives, such as:
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the amido group.
5-Methoxy-2-methylbenzofuran: Lacks the ethyl ester and amido groups.
2-Methyl-3-ethoxycarbonyl-5-methoxybenzofuran: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative analyses with similar compounds.
Overview of the Compound
This compound is characterized by its unique structure that includes an ethyl ester group, a methoxy group, and an amido group attached to a benzofuran core. The compound's molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 313.36 g/mol. Its synthesis typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization reactions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Bacillus subtilis | 20 |
Pseudomonas aeruginosa | 40 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
Moreover, this compound has been investigated for its anticancer properties. Preliminary studies reveal that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to exert its effects through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related factors.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. For instance, studies have indicated that it can inhibit tubulin polymerization, which is crucial for cell division in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related benzofuran derivatives:
Compound | Key Functional Groups | Biological Activity |
---|---|---|
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Carboxyl group instead of amido | Moderate antimicrobial activity |
5-Methoxy-2-methylbenzofuran | Lacks ethyl ester and amido groups | Minimal biological activity |
Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate | Similar structure but different substituents | Limited anticancer effects |
The presence of both the amido and methoxy groups in this compound enhances its biological activities compared to these other derivatives.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 15 µM.
- Case Study on Antimicrobial Efficacy : A separate study evaluated the efficacy of this compound against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)14-7-5-6-8-16(14)21-19(22)18-12(2)26-17-10-9-13(24-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBDLYKMHRNYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.